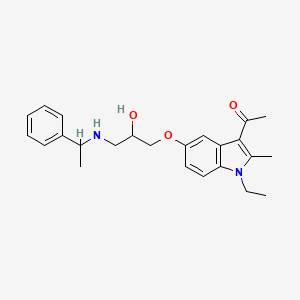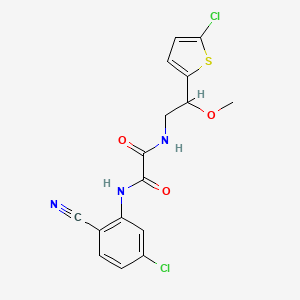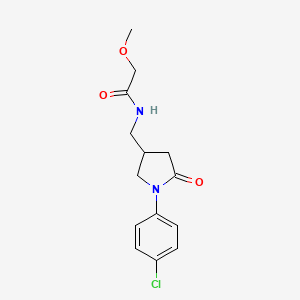
N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide, also known as DIPI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DIPI belongs to the class of pyrazole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study focused on the synthesis of novel pyrazole derivatives, including compounds structurally related to N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide. These compounds demonstrated potential anti-inflammatory properties with minimal ulcerogenic activity. The synthesis pathway involved creating N-substituted pyrazole carboxamides with variations in the dimethoxyphenyl moiety, showcasing the versatility of pyrazole compounds in medicinal chemistry (El‐Hawash & El-Mallah, 1998).
Another research effort explored the crystal structure of a pyrazole-1-carboxamide derivative with a dimethoxyphenyl group. The study highlights the importance of structural analysis in understanding the molecular interactions and stability of pyrazole compounds, which is crucial for designing drugs with desired properties (Prabhuswamy et al., 2016).
Biological Activities and Applications
Carboxamide derivatives of benzo[b][1,6]naphthyridines, exhibiting structural similarities to this compound, were synthesized and tested for cytotoxic activities against various cancer cell lines. The study revealed potent cytotoxic effects, suggesting the potential application of these compounds in cancer therapy (Deady et al., 2003).
Research on 3a,4-dihydro-3H-indeno[1, 2-c]pyrazole-2-carboxamide analogues, similar in structure to the compound , demonstrated significant anticancer activity against a range of cancer cell lines. The molecular docking studies provided insights into the interaction mechanisms with biological targets, highlighting the potential for developing targeted cancer therapies (Ahsan, 2012).
Another study involving pyrazole-1-carboxamide derivatives showed promising antimicrobial activities. This suggests that compounds with the core structure of this compound may also possess antimicrobial properties, which could be explored further for potential applications in treating infections (Sharshira & Hamada, 2011).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(2-methylpropoxy)-1-(2-methylpropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-13(2)10-23-11-16(20(22-23)27-12-14(3)4)19(24)21-17-8-7-15(25-5)9-18(17)26-6/h7-9,11,13-14H,10,12H2,1-6H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDKTSGZZLMTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)OCC(C)C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699944.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699946.png)
![2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2699948.png)

![6-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2699952.png)
![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2699953.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2699955.png)
![2-[[5-Phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2699956.png)


![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2699959.png)

